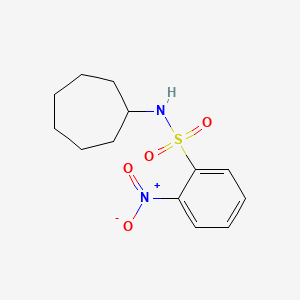
1-(4-fluorophenyl)-4-(2-thienylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions, condensation, or reactions involving specific precursors like fluorophenyl or thiophenyl groups. For instance, the synthesis of similar compounds has been demonstrated through reactions involving 4-fluoroaniline and resulting in high yields under optimized conditions, highlighting the importance of solvent choice and reaction conditions in the synthesis process (Collins et al., 1992).
Molecular Structure Analysis
The molecular structure of closely related compounds, as revealed by X-ray crystallography, shows varied conformations such as chair conformations for piperazine rings. The structural analysis is crucial for understanding the interaction potential of the molecule, with studies on 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole providing insights into the spatial arrangement and bond lengths which are significant for its chemical behavior and reactivity (Özbey et al., 1998).
Chemical Reactions and Properties
The reactivity of piperazine derivatives with various functional groups leads to a wide range of chemical behaviors. For example, the substitution of different aryl groups can significantly impact the molecule's antibacterial activities, as seen in the synthesis and evaluation of various substituted piperazine derivatives (Wu Qi, 2014). These reactions are pivotal for tailoring the compound for specific biological or chemical applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are key to understanding how a compound behaves under different conditions. The crystalline structure, in particular, provides insights into the stability and solubility of the compound, factors that are essential for its application in various fields. Studies on related compounds reveal the importance of molecular interactions and conformation in determining these physical properties (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under various conditions, and interaction with biological targets, are fundamental for the application of 1-(4-fluorophenyl)-4-(2-thienylsulfonyl)piperazine in medicinal chemistry and other fields. The compound's reactivity with different reagents and under different conditions can lead to the formation of new compounds with varied applications. Detailed studies on related piperazine compounds provide a foundation for understanding these chemical properties and their implications for practical applications (Narendra Sharath Chandra et al., 2006).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S2/c15-12-3-5-13(6-4-12)16-7-9-17(10-8-16)21(18,19)14-2-1-11-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWWPVQWHNLHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332689 |
Source


|
| Record name | 1-(4-fluorophenyl)-4-thiophen-2-ylsulfonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49734382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439932-72-6 |
Source


|
| Record name | 1-(4-fluorophenyl)-4-thiophen-2-ylsulfonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({cyclopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-6-fluoroquinolin-4-ol](/img/structure/B5643971.png)
![7-[2-(phenylsulfonyl)ethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5643982.png)
![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5643984.png)
![(3,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5643996.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5644000.png)
![N-(2,5-dichlorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644008.png)
![ethyl 4-{[2-(3-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5644011.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-piperidinol](/img/structure/B5644017.png)

![8-[2-furyl(oxo)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644035.png)
![2-(4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5644048.png)
![3-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}pyridine](/img/structure/B5644080.png)
![2-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5644085.png)
